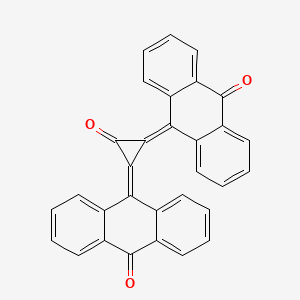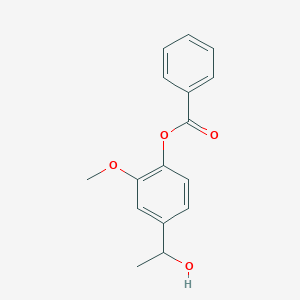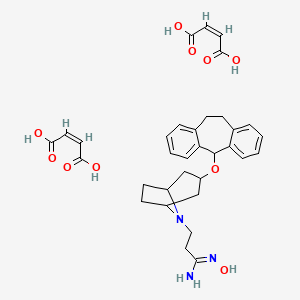
1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an ethyl and phenyl group attached to the benzothiazole ring, and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with acetophenone derivatives under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-aminothiophenol reacts with acetophenone in the presence of an acid catalyst (e.g., hydrochloric acid) to form an intermediate Schiff base.
Step 2: The Schiff base undergoes cyclization to form the benzothiazole ring.
Step 3: The final product, this compound, is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
2-Phenylbenzothiazole: Lacks the ethyl and ethanone groups.
2-Ethylbenzothiazole: Lacks the phenyl and ethanone groups.
Benzothiazole: The simplest form, lacking additional substituents.
Uniqueness: 1-(2-Ethyl-2-phenyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and phenyl groups, along with the ethanone moiety, distinguishes it from other benzothiazole derivatives.
Properties
CAS No. |
66252-21-9 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2-ethyl-2-phenyl-1,3-benzothiazol-3-yl)ethanone |
InChI |
InChI=1S/C17H17NOS/c1-3-17(14-9-5-4-6-10-14)18(13(2)19)15-11-7-8-12-16(15)20-17/h4-12H,3H2,1-2H3 |
InChI Key |
JZOVTVQIMMMFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N(C2=CC=CC=C2S1)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


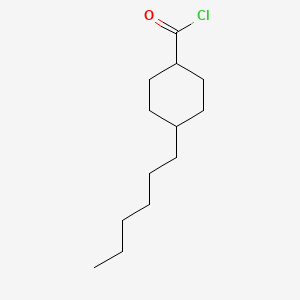

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
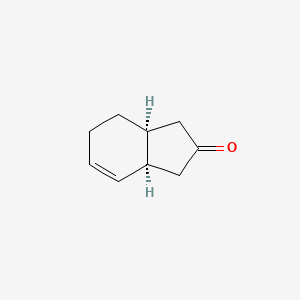
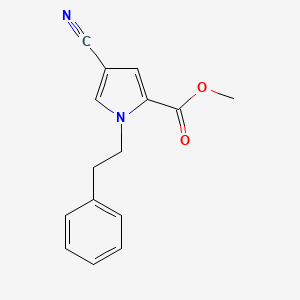

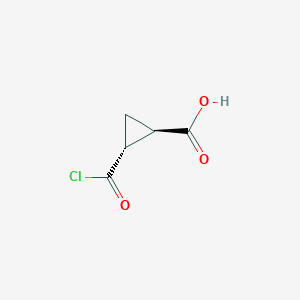
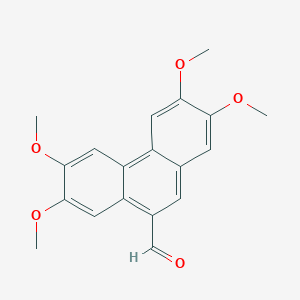
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)

